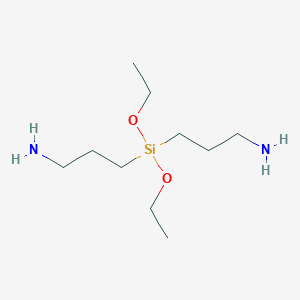
Dicranin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: This process involves the use of Δ6-desaturases, which are enzymes that facilitate the formation of the triple bond .
Industrial Production Methods: . This typically includes solvent extraction followed by chromatographic techniques to isolate and purify dicranin.
化学反応の分析
Types of Reactions: Dicranin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated derivatives.
Reduction: The triple bond in this compound can be reduced to form saturated fatty acids.
Substitution: The acetylenic bond in this compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Halogenation reactions using halogens like bromine or chlorine.
Major Products:
Oxidation: Oxygenated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
科学的研究の応用
Dicranin has a wide range of applications in scientific research:
作用機序
Dicranin exerts its effects through several mechanisms:
Antimicrobial Activity: this compound has been shown to possess strong antimicrobial properties, likely due to its ability to disrupt microbial cell membranes.
Inhibition of Platelet Aggregation: this compound inhibits platelet aggregation by interfering with the metabolism of arachidonic acid in platelets.
Anti-inflammatory Effects: this compound reduces inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response.
類似化合物との比較
Dicranin is unique among fatty acids due to its acetylenic bond and specific biological activities. Similar compounds include:
Arachidonic Acid: A polyunsaturated fatty acid involved in inflammation and cell signaling.
Eicosapentaenoic Acid: An omega-3 fatty acid with anti-inflammatory properties.
Linoleic Acid: A polyunsaturated fatty acid essential for human health.
This compound stands out due to its unique chemical structure and its specific roles in moss lipid metabolism and potential therapeutic applications .
特性
CAS番号 |
53766-42-0 |
|---|---|
分子式 |
C18H26O2 |
分子量 |
274.4 g/mol |
IUPAC名 |
(9Z,12Z,15Z)-octadeca-9,12,15-trien-6-ynoic acid |
InChI |
InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11,14-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9- |
InChIキー |
UXMMIMGEKFYPFK-PDBXOOCHSA-N |
異性体SMILES |
CC/C=C\C/C=C\C/C=C\CC#CCCCCC(=O)O |
正規SMILES |
CCC=CCC=CCC=CCC#CCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


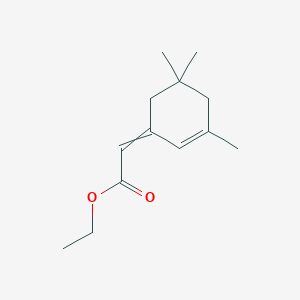

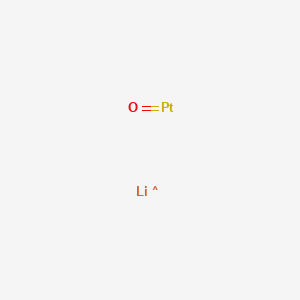
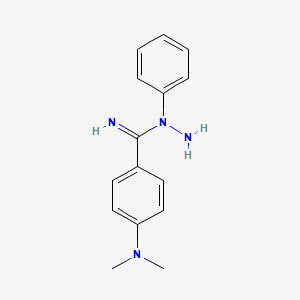

![Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-](/img/structure/B14649102.png)
![4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14649108.png)
![N,N,2-Trimethyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14649114.png)
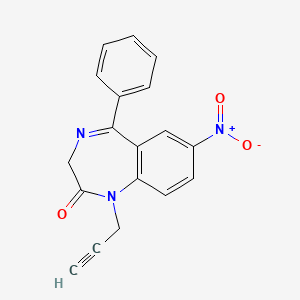
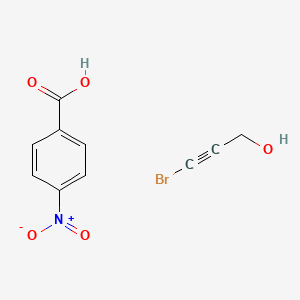
![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)
![1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14649151.png)
![2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane](/img/structure/B14649164.png)
